1,4-Dibromo-2,5-difluoro-6-methyl-3-nitrobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Dibromo-2,5-difluoro-6-methyl-3-nitrobenzene is an organic compound with the molecular formula C7H3Br2F2NO2. This compound is characterized by the presence of bromine, fluorine, methyl, and nitro groups attached to a benzene ring. It is used in various chemical reactions and has applications in scientific research and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,4-Dibromo-2,5-difluoro-6-methyl-3-nitrobenzene typically involves multiple steps, including halogenation and nitration reactions. One common method involves the fluorination of 2,5-dichlorotoluene to produce 2,5-difluorotoluene, followed by nitration to introduce the nitro group . The final step involves bromination to obtain the desired compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of efficient catalysts and controlled reaction environments is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions: 1,4-Dibromo-2,5-difluoro-6-methyl-3-nitrobenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amine group under appropriate conditions.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid.
Common Reagents and Conditions:
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products:
Substitution: Products with different substituents replacing the bromine atoms.
Reduction: 1,4-Dibromo-2,5-difluoro-6-methyl-3-aminobenzene.
Oxidation: 1,4-Dibromo-2,5-difluoro-6-carboxy-3-nitrobenzene.
Scientific Research Applications
1,4-Dibromo-2,5-difluoro-6-methyl-3-nitrobenzene is used in various scientific research fields:
Chemistry: As a building block in the synthesis of complex organic molecules and polymers.
Biology: In the study of enzyme interactions and inhibition mechanisms.
Industry: Used in the production of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 1,4-Dibromo-2,5-difluoro-6-methyl-3-nitrobenzene involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the bromine and fluorine atoms can influence the compound’s reactivity and binding affinity to various enzymes and receptors. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
- 1,4-Dibromo-2,5-difluorobenzene
- 1,4-Dibromo-2,5-bis(trifluoromethyl)benzene
- 1,2-Dibromo-4,5-difluorobenzene
Uniqueness: 1,4-Dibromo-2,5-difluoro-6-methyl-3-nitrobenzene is unique due to the combination of bromine, fluorine, methyl, and nitro groups on the benzene ring. This specific arrangement imparts distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry .
Properties
IUPAC Name |
1,4-dibromo-2,5-difluoro-3-methyl-6-nitrobenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Br2F2NO2/c1-2-3(8)6(11)7(12(13)14)4(9)5(2)10/h1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBAKMHZMYBBQKN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=C1Br)F)[N+](=O)[O-])Br)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Br2F2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.91 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.